

An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorobutynitrile

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Compound of Interest

Compound Name: 4-Chlorobutynitrile

Cat. No.: B021389

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This guide provides a comprehensive overview of the spectroscopic data for **4-Chlorobutynitrile** (CAS No. 628-20-6), a bifunctional molecule containing both chloro and cyano functional groups.^[1] The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **4-Chlorobutynitrile**, supported by experimental methodologies.

Molecular Structure and Properties

4-Chlorobutynitrile, with the chemical formula C₄H₆ClN, is a colorless liquid.^{[1][2]} Its structure consists of a four-carbon chain with a chlorine atom at one terminus and a nitrile group at the other.

Chemical Structure: Cl-CH₂-CH₂-CH₂-C≡N

Molecular Weight: 103.55 g/mol ^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Chlorobutynitrile** in a structured format.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of **4-Chlorobutyronitrile** in CDCl₃ typically shows three distinct signals corresponding to the three methylene groups.[4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	Cl-CH ₂ -CH ₂ -CH ₂ -CN
~2.6	Triplet	2H	Cl-CH ₂ -CH ₂ -CH ₂ -CN
~2.1	Quintet	2H	Cl-CH ₂ -CH ₂ -CH ₂ -CN

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[5][6] Protons on carbons adjacent to a nitrile are typically found in the 2-3 ppm region in ¹H NMR, while the nitrile carbon itself appears in the 115-120 ppm range in ¹³C NMR.[7][8]

Chemical Shift (ppm)	Assignment
~118	Cl-CH ₂ -CH ₂ -CH ₂ -CN
~44	Cl-CH ₂ -CH ₂ -CH ₂ -CN
~28	Cl-CH ₂ -CH ₂ -CH ₂ -CN
~18	Cl-CH ₂ -CH ₂ -CH ₂ -CN

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chlorobutyronitrile** is characterized by a strong, sharp absorption band for the nitrile group.[9][10] The C≡N stretching vibration in nitriles typically appears in the range of 2260-2220 cm⁻¹.[10]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium	C-H stretch (asymmetric)
~2920	Medium	C-H stretch (symmetric)
~2250	Strong, Sharp	C≡N stretch
~1450	Medium	CH ₂ bend
~730	Strong	C-Cl stretch

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular ion peak for **4-Chlorobutyronitrile** is observed at m/z 103.[3][4] Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 105 is also observed with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for alkyl halides include the loss of the halogen and alpha-cleavage.

m/z	Relative Intensity	Assignment
105	~33% of M+	[M+2] ⁺ (due to ³⁷ Cl)
103	Base Peak	[M] ⁺
68	Moderate	[M - Cl] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

A sample of **4-Chlorobutyronitrile** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.[11] The spectrum is recorded on a spectrometer, with typical running conditions involving a sufficient number of transients to obtain a good signal-to-noise ratio.[11] For ¹H NMR, the spectral width is set to encompass all proton signals,

and for ^{13}C NMR, a wider spectral width is used. Chemical shifts are referenced to tetramethylsilane (TMS).

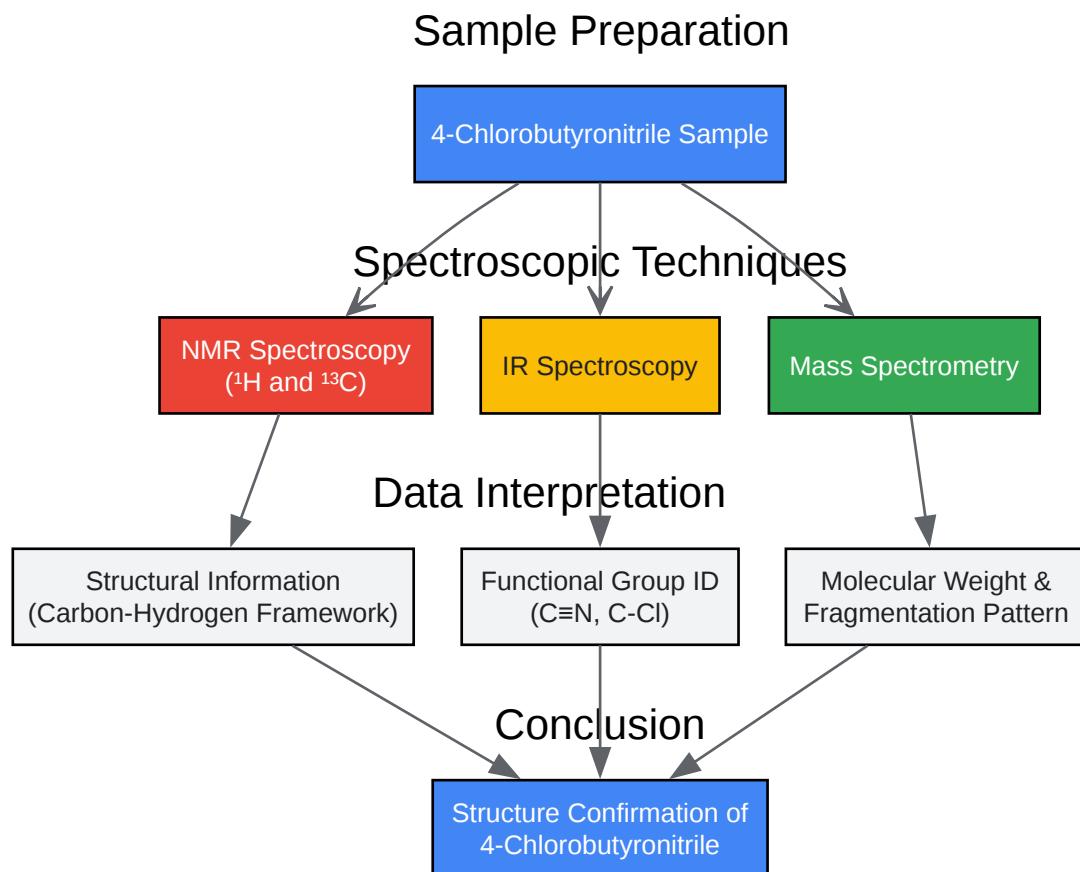
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **4-Chlorobutyronitrile**, the spectrum can be recorded neat by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.^[3] The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.^[12] The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.^[12] The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.^[12]

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of **4-Chlorobutyronitrile** is illustrated in the following diagram.

Workflow for Spectroscopic Analysis of 4-Chlorobutyronitrile



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Caption: Spectroscopic analysis workflow for **4-Chlorobutyronitrile**.

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